N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a phenyl ring, and a pyridin-2-ylmethyl group . The 1H-NMR and 13C-NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula and molecular weight. The compound’s NMR data provide information about its chemical structure .Scientific Research Applications
Microwave-Assisted Synthesis and Unusual Coupling
The microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines demonstrates an innovative approach to chemical synthesis, achieving better yields in shorter times compared to traditional methods. The unusual coupling of these compounds with arenediazonium chlorides, leading to ring contraction products, highlights the unique reactivity and potential for further functionalization of similar compounds (Faty, Youssef, & Youssef, 2011).
Antihypertensive Agents
Research into thiosemicarbazides, triazoles, and Schiff bases reveals their potential as antihypertensive α-blocking agents. The synthesis and reactions of these compounds, starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, indicate a promising avenue for the development of new therapeutic agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Catalytic Applications
The structural diversity in pyridine-N-functionalized carbene copper(I) complexes showcases the versatility of similar compounds in catalysis. These complexes are prepared through the interaction of imidazolium bromides with Cu2O, illustrating the potential for their use in a variety of catalytic processes (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001).
Synthesis of Derivatives
The synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, including the targeted compound, showcases the chemical versatility and potential for generating bioactive molecules. Such synthetic pathways provide foundational knowledge for the development of novel compounds with specific biological activities (Velikorodov, Kuanchalieva, Melent’eva, & Titova, 2011).
Anticonvulsant Agents
The synthesis of azoles incorporating a sulfonamide moiety and their evaluation as anticonvulsant agents exemplify the therapeutic potential of structurally similar compounds. Some synthesized compounds showed significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently being studied .
Dosage Effects in Animal Models
Studies on the effects of different dosages of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research is ongoing to determine the subcellular localization of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide and any effects on its activity or function. This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-10-12-19(24)22-21(16)26-23(29-22)27(15-18-9-5-6-14-25-18)20(28)13-11-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWRWEWYFNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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